molecular formula C15H15BrFNO2 B3082993 Benzo[1,3]dioxol-5-ylmethyl-(3-fluoro-benzyl)-amine hydrobromide CAS No. 1135231-71-8

Benzo[1,3]dioxol-5-ylmethyl-(3-fluoro-benzyl)-amine hydrobromide

Cat. No. B3082993
CAS RN: 1135231-71-8
M. Wt: 340.19 g/mol
InChI Key: QRWPBOCFDBKVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[1,3]dioxol-5-ylmethyl-(3-fluoro-benzyl)-amine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of amine that has been synthesized using various methods, and it has been found to have unique biochemical and physiological effects. In

Scientific Research Applications

1. Antitumor Activities

Benzo[1,3]dioxol-5-ylmethyl-(3-fluoro-benzyl)-amine hydrobromide derivatives have been investigated for their antitumor activities. Studies have synthesized and evaluated compounds for inhibitory effects on various cancer cell lines, such as HeLa, A549, and MCF-7. Some of these compounds demonstrated potent growth inhibition properties with IC50 values typically below 5 μM against these cancer cell lines, indicating potential as antitumor agents (Wu et al., 2016).

2. Anti-proliferative Activity

Research has also focused on synthesizing novel compounds with anti-proliferative activities using this compound as a base. These studies aim to produce compounds that can significantly inhibit the proliferation of cancer cells, with some compounds showing greater potency than standard treatments like 5-Fluorouracil (Liqiang Wu et al., 2017).

3. Synthesis of Novel Analogues

The chemical structure of this compound has been utilized in the synthesis of novel analogues for various pharmacological investigations. This includes the development of capsaicin analogues designed for cytotoxic activity against human and murine cancer cell lines (Damião et al., 2014).

4. Herbicidal Activity

Apart from medical applications, derivatives of this compound have been explored for their herbicidal activity. Some compounds demonstrate high levels of herbicidal efficacy, comparable to commercial herbicides, indicating potential agricultural applications (Huang et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have shown antitumor activities against various cancer cell lines .

Mode of Action

It has been observed that similar compounds can induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that the compound may interact with its targets to disrupt normal cell function, leading to cell death.

Result of Action

The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . This indicates that the compound is effective at inhibiting cell growth at relatively low concentrations.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorophenyl)methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2.BrH/c16-13-3-1-2-11(6-13)8-17-9-12-4-5-14-15(7-12)19-10-18-14;/h1-7,17H,8-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWPBOCFDBKVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[1,3]dioxol-5-ylmethyl-(3-fluoro-benzyl)-amine hydrobromide
Reactant of Route 2
Reactant of Route 2
Benzo[1,3]dioxol-5-ylmethyl-(3-fluoro-benzyl)-amine hydrobromide
Reactant of Route 3
Reactant of Route 3
Benzo[1,3]dioxol-5-ylmethyl-(3-fluoro-benzyl)-amine hydrobromide
Reactant of Route 4
Reactant of Route 4
Benzo[1,3]dioxol-5-ylmethyl-(3-fluoro-benzyl)-amine hydrobromide
Reactant of Route 5
Reactant of Route 5
Benzo[1,3]dioxol-5-ylmethyl-(3-fluoro-benzyl)-amine hydrobromide
Reactant of Route 6
Reactant of Route 6
Benzo[1,3]dioxol-5-ylmethyl-(3-fluoro-benzyl)-amine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.